6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15BrClN . It is a solid substance and has a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrN.ClH/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of therapeutic activities. Initially identified for their neurotoxic effects, certain THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to possess neuroprotective properties, particularly in preventing Parkinsonism in mammals. The structural versatility of THIQs has been leveraged in drug discovery, particularly in the development of anticancer antibiotics, with trabectedin being a notable FDA-approved drug for treating soft tissue sarcomas (Singh & Shah, 2017).
Regioselective Bromination
The regioselectivity observed in the bromination of unsymmetrical dimethylpyridines, including tetrahydroisoquinoline derivatives, suggests that nitrogen within the ring structure plays a deactivating role through inductive effects. This attribute facilitates selective bromination, a critical step in synthesizing various medicinally relevant compounds, including 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (Thapa, Brown, Balestri, & Taylor, 2014).
Antioxidant Properties
Ethoxyquin and its analogues, including THIQ derivatives, have been extensively researched for their antioxidant efficacy, particularly in protecting polyunsaturated fatty acids in fish meal from oxidation. Such derivatives exhibit strong antioxidant properties, essential for extending the shelf life of fish meal and preventing spontaneous combustion due to high degrees of unsaturation (de Koning, 2002).
Neuroprotective, Antiaddictive, and Antidepressant Activity
The neuroprotective, antiaddictive, and antidepressant-like activities of THIQ derivatives, such as 1MeTIQ, have been documented. These compounds exhibit unique mechanisms of action, including MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. Such multifaceted pharmacological profiles make them promising candidates for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Radical Cyclization in Organic Synthesis
Radical cyclization techniques, important for constructing carbo- and heterocyclic compounds, often utilize THIQ scaffolds for synthesizing physiologically active materials. The control of regiochemistry in these reactions is crucial for developing therapeutics with novel mechanisms of action (Ishibashi & Tamura, 2004).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWHPFDYPZSEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745149 |
Source
|
Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-06-9 |
Source
|
Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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